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Executive Summary

The compound 3-(4-Carboxyphenyl)-2-hydroxypyridine is a highly versatile biaryl building
block that has gained significant traction in modern drug discovery. Due to its dynamic
tautomeric nature, it is frequently registered under dual CAS numbers (936636-14-5 and
406234-28-4) and alternative nomenclatures, such as 4-(2-hydroxypyridin-3-yl)benzoic acid
and 4-(2-oxo-1,2-dihydropyridin-3-yl)benzoic acid.

As a Senior Application Scientist, | have observed that the true value of this scaffold lies in its
2-pyridone tautomer, which acts as a rigid, bioisosteric mimic of a cis-amide bond. This
structural motif is uniquely capable of acting as both a hydrogen bond donor and acceptor,
making it a privileged pharmacophore for targeting the hinge regions of kinases (e.g., JAK2)
and the active site pockets of serine proteases. This guide deconstructs the physicochemical
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properties, pharmacological utility, and field-proven synthetic methodologies required to handle
and validate this compound effectively.

Physicochemical Properties & Tautomeric Dynamics

In solution and solid states, 3-(4-Carboxyphenyl)-2-hydroxypyridine exists in a rapid
equilibrium with its 2-pyridone tautomer. In polar solvents (and within the polar
microenvironments of protein binding pockets), the 2-pyridone form heavily predominates. This
tautomerism is a critical variable in computational drug design, as it shifts the topological polar
surface area (TPSA) and alters the vector of hydrogen-bonding interactions.

: L :

Property Value

Primary Chemical Name 3-(4-Carboxyphenyl)-2-hydroxypyridine

4-(2-Hydroxypyridin-3-yl)benzoic acid; 4-(2-oxo-
IUPAC Synonyms ( y ) Py .y) i (
1H-pyridin-3-yl)benzoic acid

CAS Registry Numbers 936636-14-5, 406234-28-4
Molecular Formula C12HaNOs3

Molecular Weight 215.20 g/mol

Hydrogen Bond Donors 2 (NH/OH, COOH)
Hydrogen Bond Acceptors 3 (N/O, C=0, COOH)
Rotatable Bonds 2

Structural Biology & Pharmacological Utility

The 2-pyridone core is a highly privileged scaffold in medicinal chemistry. It is frequently
deployed as a non-covalent inhibitor motif targeting the S1, S2, and S3 pockets of serine
proteases, such as tissue Factor Vlla, where the pyridone oxygen and nitrogen engage in
critical hydrogen bonding with the enzyme's backbone . Furthermore, recent patent literature
highlights the utility of pyridone derivatives as potent modulators of the JAK2 V617F variant, a
critical target in myeloproliferative neoplasms .
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When designing libraries around the 3-(4-Carboxyphenyl)-2-hydroxypyridine scaffold, the
para-carboxylic acid serves as an ideal synthetic handle for further functionalization (e.g.,
amide coupling to access extended chemical space) while the pyridone ring anchors the
molecule within the target's active site.

Synthetic Methodology: Suzuki-Miyaura Cross-
Coupling

Direct Suzuki-Miyaura coupling of unprotected 2-hydroxypyridines is historically challenging.
The bidentate N,O-motif of the substrate can chelate the palladium center, leading to rapid
catalyst deactivation (palladium black precipitation). The following protocol utilizes specific
ligand and solvent choices to circumvent this thermodynamic sink.
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3-Bromo-2-hydroxypyridine 4-Carboxyphenylboronic acid
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Workflow for synthesis and validation of 3-(4-Carboxyphenyl)-2-hydroxypyridine.
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Step-by-Step Experimental Protocol

e Reaction Setup & Degassing:

o Suspend 3-bromo-2-hydroxypyridine (1.0 equiv) and 4-carboxyphenylboronic acid (1.2
equiv) in a biphasic mixture of 1,4-Dioxane and H20 (4:1 v/v).

o Causality: The biphasic system ensures the simultaneous solubility of the organic bromide
and the inorganic base, facilitating efficient transmetalation.

o Sparge the mixture with N2 gas for 15 minutes. Causality: Dissolved oxygen promotes the
oxidative homocoupling of the boronic acid, consuming the starting material and
complicating purification.

o Catalyst Activation:
o Add K2COs (3.0 equiv) and Pd(dppf)Cl2 (0.05 equiv) under a positive N2 stream.

o Causality: The bidentate 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand creates a
sterically hindered, electron-rich palladium complex that strongly resists displacement and
chelation by the hydroxypyridine substrate .

e Thermal Coupling:
o Heat the reaction mixture to 90°C for 12 hours. Monitor conversion via LC-MS.
» Self-Validating Purification (Acid-Base Extraction):

o Cool the mixture to room temperature and filter through a pad of Celite to remove
palladium residues.

o Concentrate the filtrate to remove 1,4-Dioxane, leaving the aqueous layer. The product is
currently highly soluble as a di-potassium salt (carboxylate and pyridinolate).

o Slowly acidify the aqueous layer with 1M HCI to pH ~3.5.

o Causality: This specific pH represents the isoelectric point of the target molecule. The
carboxylic acid becomes protonated (neutral), while the pyridine nitrogen avoids full
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protonation. This forces the highly pure product to crash out of solution as a white/off-white
precipitate, leaving unreacted boronic acid and impurities dissolved.

Isolation:

o Filter the precipitate, wash with cold water followed by diethyl ether, and dry in vacuo.

Analytical Validation Protocol

To ensure scientific integrity and trustworthiness of the synthesized batch, the following

analytical workflows must be executed.

A. High-Performance Liquid Chromatography (HPLC)

Column: C18 Reverse-Phase (e.g., Waters XBridge, 4.6 x 150 mm, 5 pum).
Mobile Phase: Gradient of Water (0.1% TFA) and Acetonitrile (0.1% TFA).

Causality for Method Design: The presence of the free carboxylic acid can lead to severe
peak tailing due to secondary interactions with residual silanols on the stationary phase. By
adding 0.1% Trifluoroacetic acid (TFA), we suppress the ionization of the carboxylic acid
(driving it to its neutral state), which ensures sharp, symmetrical peaks and highly
reproducible retention times.

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: DMSO-de.

Causality for Method Design: 3-(4-Carboxyphenyl)-2-hydroxypyridine exhibits strong
intermolecular hydrogen bonding, which can lead to poorly resolved, broad spectra in less
polar solvents. DMSO-de acts as a strong hydrogen-bond acceptor, disrupting these
intermolecular networks. This allows for clear, sharp resolution of the aromatic protons, as
well as the broad downfield singlets corresponding to the pyridone NH and the carboxylic
acid OH.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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